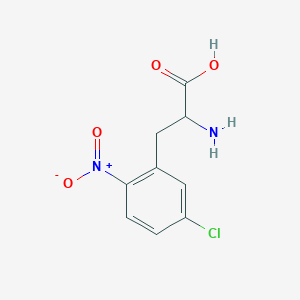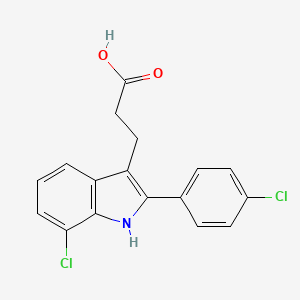
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 3-chloropropanoic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-chlorophenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 7-position.
Propanoic Acid Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It can interact with biological receptors, influencing cellular signaling pathways.
Medicine:
Anti-inflammatory Agents: Indole derivatives, including this compound, have shown promise as anti-inflammatory agents.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and indole groups play a crucial role in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling by acting as an agonist or antagonist, depending on the receptor type.
Comparación Con Compuestos Similares
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-butyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness: The uniqueness of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid lies in its specific combination of chloro and indole groups, along with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H13Cl2NO2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
3-[7-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13Cl2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) |
Clave InChI |
ZLZPQTQVRUDVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


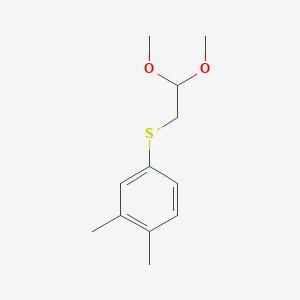
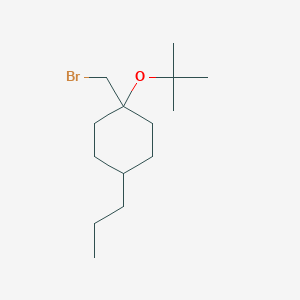




![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)

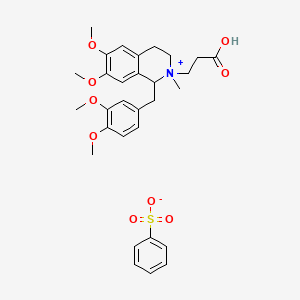


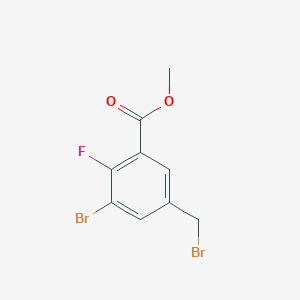
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
